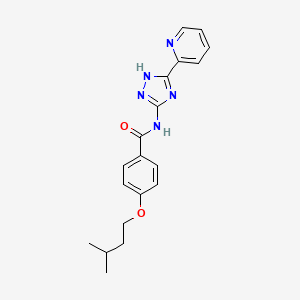
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of various cellular processes, including apoptosis, inflammation, and stress response.
Mechanism of Action
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide exerts its neuroprotective effects by inhibiting the JNK signaling pathway, which is activated in response to various stressors, including oxidative stress, inflammation, and protein misfolding. By inhibiting JNK, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide reduces the activation of downstream targets, including c-Jun and ATF-2, which are involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inflammation, and apoptotic cell death, as well as improving motor function and cognitive performance in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for JNK inhibition, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects in vivo. However, there are also limitations to its use, including its relatively short half-life and potential off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide, including the development of more potent and selective JNK inhibitors, as well as the investigation of its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the precise mechanisms underlying its neuroprotective effects and to optimize its dosing and delivery for clinical use.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide involves several steps, starting from the reaction of 2,5-dimethylphenylamine with ethyl 4-chloro-3-oxobutanoate to form the corresponding amide intermediate. This intermediate is then reacted with 2,5-dioxopyrrolidine to yield N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide in high yield and purity.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve motor function in animal models of these disorders.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(18-13-14(2)5-6-15(18)3)21(26)16-7-9-17(10-8-16)23-19(24)11-12-20(23)25/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKNHYKORBPHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-ethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)

![N-[(6-methoxypyridin-3-yl)methyl]azepane-1-carboxamide](/img/structure/B7547283.png)
![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)


![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)
![2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile](/img/structure/B7547326.png)


![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)